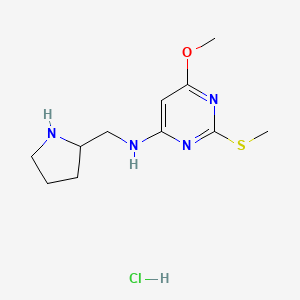
4-(4-chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one, also known as 4-chloro-3-nitrophenyl-1,2-dihydro-3H-pyrazol-3-one, is a compound used in a variety of scientific research applications. It is a versatile molecule that has the potential to be used in a variety of experiments and studies, including those related to drug discovery, biochemistry, and physiology. This compound is also known for its ability to act as an inhibitor for some enzymes, including cyclooxygenase-2 (COX-2).
Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis and Biological Evaluation
A study highlighted the microwave-assisted synthesis of novel pyrazoline derivatives, including compounds structurally related to the one , showcasing their anti-inflammatory and antibacterial activities. This process offers advantages in yield, environmental friendliness, and reaction times over conventional methods. The synthesized compounds displayed promising anti-inflammatory and antibacterial properties, with certain derivatives showing potent activities. The in silico prediction of toxicities and drug score profiles indicated their potential as molecular templates for developing anti-inflammatory drugs (Ravula et al., 2016).
Synthesis and Spectroscopic Characterization
Another research effort focused on the synthesis and spectroscopic characterization of a compound closely related to the targeted molecule. The study provided insights into the structural aspects of the synthesized compound, underpinning the significance of detailed chemical analysis in understanding its potential applications. This foundational work is crucial for further exploring the compound's utility in various biological and chemical contexts (Salian et al., 2017).
Antimicrobial Study of Linked Heterocyclics
Research into linked heterocyclic compounds containing pyrazole-pyrimidine-thiazolidin-4-one frameworks revealed their antimicrobial efficacy against various bacteria and fungi. Compounds with specific moieties demonstrated good inhibitory activity, highlighting the compound's potential in antimicrobial drug development. This study underscores the importance of heterocyclic chemistry in discovering new therapeutic agents (Reddy et al., 2010).
Anticancer and Antimicrobial Activity Studies
An investigation into the biological functions of a related compound found it exhibited antifungal and antibacterial effects. Molecular docking studies identified its potential interactions with different proteins, suggesting its utility in developing antimicrobial and anticancer therapies. This research emphasizes the compound's versatility and its potential role in pharmaceutical development (Viji et al., 2020).
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-2-(3-nitrophenyl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3/c16-11-6-4-10(5-7-11)14-9-17-18(15(14)20)12-2-1-3-13(8-12)19(21)22/h1-9,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHMOWYIIHMOAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=O)C(=CN2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

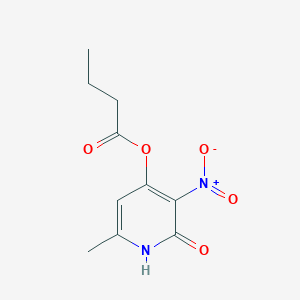
![N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]methanesulfonamide](/img/structure/B2772915.png)
![(E)-N-[1-(5-Chlorothiophen-2-yl)propan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2772916.png)
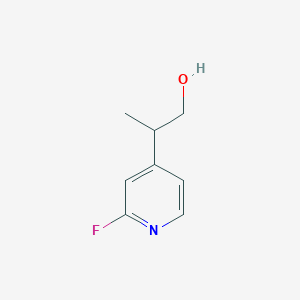
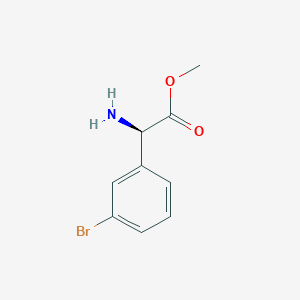
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2772919.png)
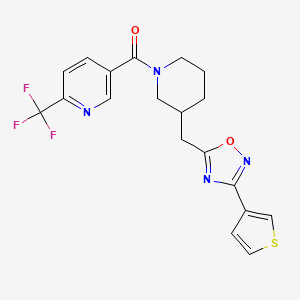

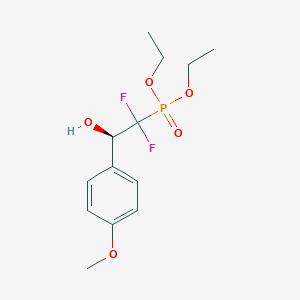
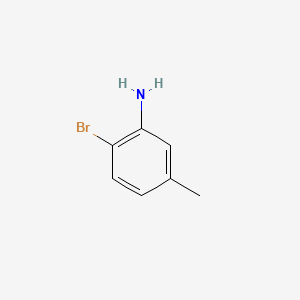
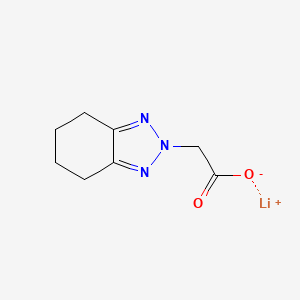
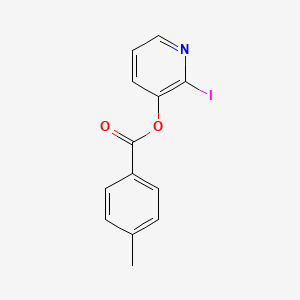
![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide](/img/structure/B2772931.png)
